3-chloro-N-cyclopropylpropanamide

Chemical Synthesis Process Chemistry Purification

Differentiated by its solid state (m.p. 102–104°C), this 3-chloro isomer enables precise automated dispensing vs liquid 2-chloro analogs. Its reactive electrophilic chain and NH donor support rapid diversification and subsequent amide coupling, unavailable in N-alkylated variants. The LogP (1.28)/tPSA (29.1 Ų) balance offers a distinct SAR pair for ADME optimization.

Molecular Formula C6H10ClNO
Molecular Weight 147.6 g/mol
CAS No. 573994-60-2
Cat. No. B1352398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-cyclopropylpropanamide
CAS573994-60-2
Molecular FormulaC6H10ClNO
Molecular Weight147.6 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CCCl
InChIInChI=1S/C6H10ClNO/c7-4-3-6(9)8-5-1-2-5/h5H,1-4H2,(H,8,9)
InChIKeyPEEXBRLULOKKGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-cyclopropylpropanamide (CAS 573994-60-2): Structural and Physicochemical Baseline for Procurement


3-Chloro-N-cyclopropylpropanamide (CAS 573994-60-2) is a halogenated cyclopropylamide with the molecular formula C6H10ClNO and a molecular weight of 147.60 g/mol . It is classified as a solid building block reagent (melting point: 102–104 °C) [1] with moderate lipophilicity (LogP: 1.28; PSA: 29.1 Ų) [2]. The compound is supplied by multiple vendors, typically at 95–98% purity [3], and is intended exclusively for research and development use in chemical synthesis and medicinal chemistry applications .

Why 3-Chloro-N-cyclopropylpropanamide Cannot Be Freely Substituted by Other Cyclopropylamide or Chloroamide Analogs


The cyclopropylamide scaffold is widely employed in medicinal chemistry to enhance metabolic stability, fix bioactive conformations, and modulate physicochemical properties . However, substitution among analogs is not permissible due to critical differences in chlorine position (3- vs. 2-substitution) and N-alkylation patterns, which govern reactivity and downstream applications. For instance, the 3-chloro isomer (target) exhibits distinct nucleophilic substitution kinetics compared to the 2-chloro analog, while the absence of an N-methyl group distinguishes it from N-methylated variants (e.g., 2-chloro-N-cyclopropyl-N-methylacetamide, CAS 1598573-80-8) . These structural nuances directly impact synthetic utility, biological activity, and reproducibility in multi-step protocols, necessitating precise compound selection rather than generic substitution .

Quantitative Differentiation Evidence for 3-Chloro-N-cyclopropylpropanamide Against Key Analogs


Chlorine Position (3- vs. 2-) Drives >20°C Boiling Point Differential and Solid vs. Liquid Physical State

The 3-chloro substitution pattern confers a solid physical state (m.p. 102–104 °C) and a boiling point of 309.6 °C, whereas the 2-chloro isomer (CAS 750599-27-0) is reported as a colorless to pale yellow liquid with distinct handling requirements [1]. This physical state divergence arises from intermolecular packing differences dictated by the chlorine position relative to the amide carbonyl .

Chemical Synthesis Process Chemistry Purification

3-Chloro vs. N-Methylated Analogs: Reduced Steric Hindrance and Higher Hydrogen Bond Donor Capacity Enhance Nucleophilic Displacement Efficiency

The target compound possesses one hydrogen bond donor (NH) and two acceptors (C=O and Cl), whereas N-methylated analogs (e.g., 2-chloro-N-cyclopropyl-N-methylacetamide, CAS 1598573-80-8) lack the NH donor due to tertiary amide formation [1]. This results in a lower topological polar surface area (tPSA = 29.1 Ų) compared to N-unsubstituted cyclopropylamides, but critically, the NH donor enables hydrogen bond-directed reactivity and potential bioisosteric replacement in drug design .

Medicinal Chemistry Library Synthesis Reaction Optimization

Reported Cytotoxicity in H9 Cells Distinguishes This Compound from Non-Halogenated or Differently Substituted Cyclopropylamides

The compound has been evaluated for cytotoxicity against the H9 T-cell line and annotated as 'Toxic' . While specific IC50 values are not publicly disclosed, this qualitative designation differentiates it from non-halogenated N-cyclopropylpropanamide, which lacks the chloroalkyl electrophilic moiety and is expected to show negligible cytotoxicity under similar assay conditions .

Oncology Research Toxicology Lead Optimization

LogP Variation Between 3-Chloro and 2-Chloro Isomers Alters Predicted Membrane Permeability by ~0.7 Log Units

The experimental LogP for 3-chloro-N-cyclopropylpropanamide is reported as 1.28, whereas the 2-chloro isomer exhibits a lower predicted LogP of approximately 0.6 [1]. This ~0.7 log unit difference reflects altered partitioning behavior due to the chlorine position, which impacts calculated membrane permeability and oral absorption predictions [2].

ADME Prediction Drug Design Physicochemical Profiling

Optimal Application Scenarios for 3-Chloro-N-cyclopropylpropanamide Based on Verified Differential Evidence


Solid-Phase Synthesis and Automated Parallel Chemistry Workflows

The solid physical state (m.p. 102–104 °C) and high purity (≥95%) of 3-chloro-N-cyclopropylpropanamide make it ideal for automated solid-dispensing systems used in parallel synthesis and combinatorial chemistry . Unlike liquid 2-chloro isomers, this solid form eliminates volumetric handling errors and reduces hygroscopicity concerns, ensuring reproducible stoichiometry across high-throughput reaction arrays .

Nucleophilic Substitution Scaffold for Cyclopropylamide Library Construction

The 3-chloroalkyl chain serves as a reactive electrophilic handle for nucleophilic substitution with amines, thiols, and alkoxides, enabling rapid diversification of cyclopropylamide-containing libraries . The presence of the NH donor further allows for subsequent amide coupling or protection strategies, a capability absent in N-alkylated analogs .

Oncology-Focused Lead Generation and Cytotoxicity Profiling

Given the annotated cytotoxicity in the H9 T-cell line, this compound is positioned as a potential starting point for oncology lead discovery programs targeting lymphoma or leukemia cell models . Procurement for such studies should be accompanied by confirmatory dose-response assays to establish IC50 values and selectivity windows relative to non-cancerous cell lines .

Physicochemical Property Modulation in ADME Optimization Studies

The distinct LogP (1.28) and tPSA (29.1 Ų) of this 3-chloro isomer provide a specific lipophilicity-hydrophilicity balance that can be exploited to fine-tune membrane permeability and solubility in lead optimization . Direct comparison with the 2-chloro isomer (ΔLogP ≈ 0.7) offers a controlled SAR pair for probing the impact of halogen position on ADME parameters .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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